molecular formula C2H4N4O2<br>NH2CON=NCONH2<br>C2H4N4O2 B1663908 Azodicarbonamide CAS No. 123-77-3

Azodicarbonamide

Cat. No. B1663908
CAS RN: 123-77-3
M. Wt: 116.08 g/mol
InChI Key: XOZUGNYVDXMRKW-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azodicarbonamide, also known as the diamide of azodicarboxylic acid, is an orange-red crystalline solid . It is used industrially as a blowing agent for foaming rubbers and plastics, a bleaching (oxidizing) agent in cereal flours, and a dough conditioner for baking bread .


Synthesis Analysis

Azodicarbonamide is made industrially by the condensation reaction between hydrazine sulfate and urea under high temperature and pressure, followed by oxidation with sodium hypochlorite .


Molecular Structure Analysis

Azodicarbonamide has the molecular formula C2H4N4O2 . The molecule contains a total of 11 bonds. There are 7 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, and 1 N azo-derivative .


Chemical Reactions Analysis

Azodicarbonamide is used as a blowing agent in the production of foamed plastics. The thermal decomposition of azodicarbonamide produces nitrogen, carbon monoxide, carbon dioxide, and ammonia gases, which are trapped in the polymer as bubbles to form a foamed article .


Physical And Chemical Properties Analysis

Azodicarbonamide exists at ambient temperature as a yellow-orange crystalline solid . It is poorly soluble in water at 20°C .

Scientific Research Applications

1. Immunology and HIV Research

Azodicarbonamide has been identified as an anti-HIV agent that targets the zinc finger domains of the HIV-1 NCp7 nucleocapsid protein. It inhibits in vitro and in vivo responses of human CD4+ T lymphocytes, impacting calcium mobilization machinery. This reveals its potential as an immunosuppressive agent, possibly useful in T cell-mediated inflammatory disorders and HIV treatment (Tassignon et al., 1999).

2. Occupational Safety and Health

Studies focusing on the health hazards associated with azodicarbonamide usage in workplaces have been conducted. Research by the National Institute for Occupational Safety and Health developed methods to analyze airborne concentrations of azodicarbonamide, highlighting the importance of monitoring occupational environments for potential health risks (Ahrenholz & Neumeister, 1987).

3. Food Chemistry

Azodicarbonamide is commonly used as a flour additive and dough conditioner. Research has been conducted on the formation of semicarbazide, a byproduct of azodicarbonamide decomposition, during the baking process. This highlights the significance of understanding chemical reactions and potential contaminants in food processing (Noonan, Begley, & Diachenko, 2008).

4. Analytical Chemistry

The development of analytical methods for determining azodicarbonamide in various substances has been a research focus. For instance, methods involving high-performance liquid chromatography have been used to quantify azodicarbonamide and its decomposition products, indicating the application of advanced analytical techniques in chemical analysis (Ye et al., 2011).

5. Toxicology

Azodicarbonamide has been examined for its potential toxicological effects. Research involving animal models has assessed the impact of azodicarbonamide on various biological systems, providing insights into its safety and potential health risks (Olofinnade et al., 2020).

6. Material Science

Azodicarbonamide's role as a chemical blowing agent in the plastics industry has been studied, particularly in terms of its decomposition process. These studies contribute to our understanding of the chemical's behavior in industrial applications and its impact on manufacturing processes (Bhatti et al., 1984).

Safety And Hazards

Azodicarbonamide may form combustible dust concentrations in air. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Azodicarbonamide has been attracting more attention due to the health risks associated with its consumption . Therefore, the determination and monitoring of Azodicarbonamide in plastic products is necessary and crucial not only for the growth of Azodicarbonamide global market but also for the health of the public .

properties

IUPAC Name

(E)-carbamoyliminourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O2/c3-1(7)5-6-2(4)8/h(H2,3,7)(H2,4,8)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZUGNYVDXMRKW-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)N=NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)(N)/N=N/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O2, Array
Record name AZODICARBONAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19157
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name AZODICARBONAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0380
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Azodicarbonamide appears as a yellow to orange powder. Insoluble in water and common solvents. Soluble in dimethyl sulfoxide. Nontoxic., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Liquid, Yellow powder or orange-red crystals; [HSDB], Solid, ORANGE RED CRYSTALS OR YELLOW POWDER.
Record name AZODICARBONAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19157
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-Diazenedicarboxamide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Azodicarbonamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/751
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Diazenedicarboxamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name AZODICARBONAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0380
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

Decomposes (NTP, 1992)
Record name AZODICARBONAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19157
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

205 °F (NTP, 1992), 205 °F
Record name AZODICARBONAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19157
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Azodicarbonamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/751
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992), SLIGHTLY SOL IN ETHER; INSOL IN ORGANIC SOLVENTS, Soluble in dimethyl sulfoxide; insoluble in common solvents, Very slightly soluble in hot water; insoluble in alcohol, In water, 35 mg/liter @ 20 °C, 0.035 mg/mL at 20 °C, Solubility in water: none
Record name AZODICARBONAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19157
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,1'-AZOBIS(FORMAMIDE)
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1097
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diazenedicarboxamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name AZODICARBONAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0380
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.65 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.65 @ 20 °C, Relative density (water = 1): 1.65
Record name AZODICARBONAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19157
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,1'-AZOBIS(FORMAMIDE)
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1097
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name AZODICARBONAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0380
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

7.1 mmHg at 66.2 °F ; 10.7 mmHg at 79.7 °F (NTP, 1992), Vapor pressure: 3.2X10-8 hPa @ 50 °C; 1.3X10-7 hPa @ 60 °C, 1.88X10-10 mm Hg @ 20 °C
Record name AZODICARBONAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19157
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,1'-AZOBIS(FORMAMIDE)
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1097
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

... Two hours exposure of SUP-T1 cells to 100 microM azodicarbonamide induced a 50% reduction of each deoxyribonucleotide triphosphate., ... azodicarbonamide prevents the progression of human CD4+ T lymphocytes into the G1 phase of the cell cycle, inhibits their blastogenesis, down-regulates their membrane expression of CD25 and CD69, and decreases their transcription of cytokine genes. Addition of the calcium ionophore A23187 completely restores T cell proliferation in the presence of azodicarbonamide. Furthermore, azodicarbonamide synergizes with cyclosporin A to inhibit CD4+ T cell proliferation., ... azodicarbonamide inhibits in a dose-dependent manner the responses of purified human CD4+ T lymphocytes stimulated either by monoclonal antibodies against CD3 and CD28 or by allogeneic dendritic cells. These suppressive effects involve a direct action on the calcium mobilization machinery,, ... azodicarbonamide (ADA) represents a new compound that inhibits HIV-1 and a broad range of retroviruses by targeting the the nucleocapsid CCHC domains.
Record name 1,1'-AZOBIS(FORMAMIDE)
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1097
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Azodicarbonamide

Color/Form

Orange-red crystals, Yellow powder, Pale yellow crystalline

CAS RN

123-77-3
Record name AZODICARBONAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19157
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,1'-Azobis(formamide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azodicarbonamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16861
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diazenedicarboxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=674447
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Azodicarbonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Diazenedicarboxamide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C,C'-azodi(formamide)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.229
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZODICARBONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56Z28B9C8O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,1'-AZOBIS(FORMAMIDE)
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1097
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diazenedicarboxamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name AZODICARBONAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0380
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

437 °F (decomposes) (NTP, 1992), 225 °C (decomposes), 225 °C
Record name AZODICARBONAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19157
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,1'-AZOBIS(FORMAMIDE)
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1097
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diazenedicarboxamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azodicarbonamide
Reactant of Route 2
Azodicarbonamide
Reactant of Route 3
Azodicarbonamide
Reactant of Route 4
Azodicarbonamide
Reactant of Route 5
Azodicarbonamide
Reactant of Route 6
Azodicarbonamide

Citations

For This Compound
5,560
Citations
WG Rice, JA Turpin, M Huang, D Clanton… - Nature Medicine, 1997 - nature.com
… Herein we report that azodicarbonamide (ADA) represents a new compound that inhibits HIV-1 and a broad range of retroviruses by targeting the the nucleocapsid CCHC domains. …
Number of citations: 133 www.nature.com
脇国男, 山下忠孝 - 日本化学会誌, 1972 - jlc.jst.go.jp
The thermal decomposition of azodicarbonamide has been studied in solid state. Themal characteristics were examined by using differential thermal analysis and thermal gravimetric …
Number of citations: 10 jlc.jst.go.jp
J Tassignon, J Ismaili, AL Moine, F Van Laethem… - Nature medicine, 1999 - nature.com
… Azodicarbonamide also inhibited calcium mobilization after stimulation with monoclonal … influence of azodicarbonamide on the early steps of T-cell activation. Azodicarbonamide did not …
Number of citations: 33 www.nature.com
JH Bryden - Acta Crystallographica, 1961 - scripts.iucr.org
Azodicarbonamide, H2: N-CO-N= N-CO-NH2, is prepared by the oxidation of hydrazodicarbonamide in a potassium dichromate-sulfuric acid solution (Thiele, 1892). Hydrazo-…
Number of citations: 17 scripts.iucr.org
I Krutko, I Danylo, V Kaulin - Вопросы химии и химической …, 2019 - irbis-nbuv.gov.ua
… and the decomposition rate of the azodicarbonamide-initiator have been determined … azodicarbonamide-Zn stearate. The gas number of the complex blowing agent, azodicarbonamide-…
Number of citations: 16 www.irbis-nbuv.gov.ua
L Rychlá, J Rychlý, J Svoboda, J Šimonik - Journal of thermal analysis, 1984 - Springer
The decomposition of azodicarbonamide (Genitron AC-2) in the solid state was investigated by DSC. It was found that the decomposition under non-isothermal conditions can be …
Number of citations: 13 link.springer.com
GLA Sims, HAS Jaafar - Journal of cellular plastics, 1994 - journals.sagepub.com
INTRODUCTION hemical blowing agents (CBAs) are often used in the manufacture C of cross-linked polyethylene and PVC foams [1]. The most popular CBA is azodicarbonamide (…
Number of citations: 40 journals.sagepub.com
A Becalski, BPY Lau, D Lewis… - Journal of Agricultural …, 2004 - ACS Publications
… with a blowing agent azodicarbonamide. Because azodicarbonamide is an approved flour … The levels of semicarbazide in baking flour treated with azodicarbonamide and bread …
Number of citations: 108 pubs.acs.org
E Lopez‐Gonzalez, LO Salmazo… - Polymer Engineering …, 2019 - Wiley Online Library
Azodicarbonamide (ADCA) is a well‐known chemical blowing agent used in the fabrication of polyolefin foams which decomposes into gases at temperatures above the melting …
Number of citations: 11 onlinelibrary.wiley.com
J Arts, I Kimber - Regulatory Toxicology and Pharmacology, 2017 - Elsevier
Azodicarbonamide (ADCA) is widely used by industry in the manufacture of a variety of products. ADCA has been classified as a respiratory allergen, and the purpose of this article was …
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.